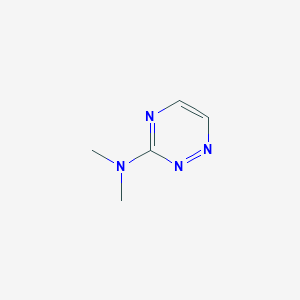
1,2,4-Triazin-3-amine, N,N-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazin-3-amine, N,N-dimethyl- is a nitrogen-rich heterocyclic compound It belongs to the class of triazines, which are known for their aromatic six-membered rings containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,4-Triazin-3-amine, N,N-dimethyl- can be synthesized through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones. This reaction typically requires mild conditions and can be carried out in the presence of a base such as sodium hydroxide .
Industrial Production Methods
Industrial production of 1,2,4-Triazin-3-amine, N,N-dimethyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to remove impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,2,4-Triazin-3-amine, N,N-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxides .
Aplicaciones Científicas De Investigación
1,2,4-Triazin-3-amine, N,N-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its antifungal, anticancer, and antiviral properties.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,4-Triazin-3-amine, N,N-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its desired effects. For example, in medicinal applications, it may inhibit the growth of cancer cells by interfering with their metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triazine: Another triazine isomer with different nitrogen atom positions.
2,4,6-Trichloro-1,3,5-triazine: Known for its use in reactive dyes.
Melamine: A triazine derivative used in the production of resins.
Uniqueness
1,2,4-Triazin-3-amine, N,N-dimethyl- is unique due to its specific nitrogen atom arrangement and the presence of dimethylamine groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .
Propiedades
Número CAS |
53300-17-7 |
|---|---|
Fórmula molecular |
C5H8N4 |
Peso molecular |
124.14 g/mol |
Nombre IUPAC |
N,N-dimethyl-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C5H8N4/c1-9(2)5-6-3-4-7-8-5/h3-4H,1-2H3 |
Clave InChI |
NFNDJHXRBDTRPY-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=CN=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


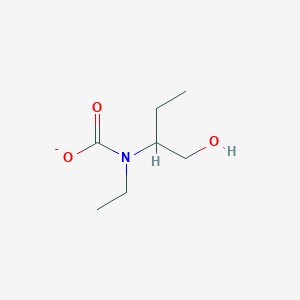
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
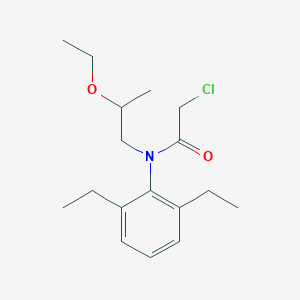
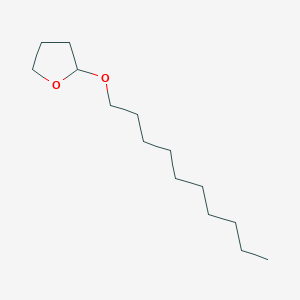

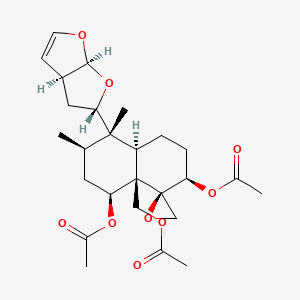
![Spiro[2H-azirine-2,2'-[2H]indene]-1',3'-dione, 3-phenyl-](/img/structure/B14650316.png)
![2-[4-[2-(Diethylamino)ethylamino]-6-methylpyrimidin-2-yl]-1-(4-phenylmethoxyphenyl)guanidine](/img/structure/B14650323.png)
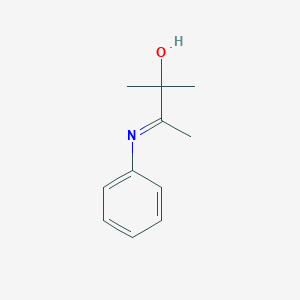
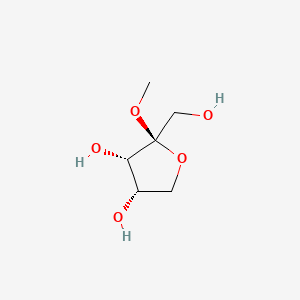
![2,4-Dichloro-6-({5-chloro-3-[(5-chloro-2-hydroxyphenyl)methyl]-2-hydroxyphenyl}methyl)phenol](/img/structure/B14650341.png)
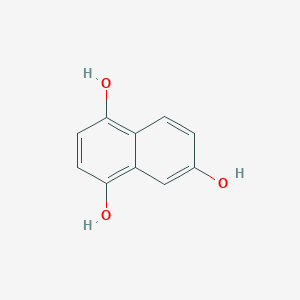
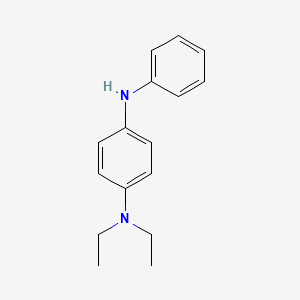
![1,4-Benzenedicarboxylic acid, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14650355.png)
